N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
Description
N1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a (3-hydroxytetrahydrofuran-3-yl)methyl group at the N1 position and a (2-(methylthio)phenyl) group at the N2 position. Oxalamides are known for their diverse biological activities, including antiviral, antimicrobial, and enzyme-inhibitory properties, depending on their substitution patterns.
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-21-11-5-3-2-4-10(11)16-13(18)12(17)15-8-14(19)6-7-20-9-14/h2-5,19H,6-9H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFHEAHJXNFSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a hydroxytetrahydrofuran moiety and a methylthio-substituted phenyl group, linked via an oxalamide functional group. This structural arrangement suggests diverse interactions with biological targets, making it a candidate for various pharmaceutical applications.
Molecular Formula
- Molecular Formula : C13H15N2O4S
- Molecular Weight : Approximately 295.34 g/mol
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that oxalamides can inhibit tumor growth by modulating various cellular pathways.
Case Study : In vitro studies on related oxalamides demonstrated inhibition of cell proliferation in cancer cell lines such as HeLa and A549, with IC50 values ranging from 100 to 250 µM, suggesting potential efficacy against cervical and lung cancers .
Antimicrobial Activity
Oxalamides have also been evaluated for their antimicrobial properties. Preliminary studies suggest that the compound may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Oxalamides
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | S. aureus | 30 |
| N1-Oxalamide | E. faecalis | 40 |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The oxalamide group can interact with specific enzymes, potentially inhibiting their activity and disrupting metabolic pathways crucial for cancer cell survival.
- Receptor Modulation : The compound may bind to various receptors, altering signaling pathways that regulate cell growth and apoptosis.
Research Findings
Recent studies have focused on the synthesis and optimization of this compound, exploring its potential as a lead compound in drug discovery.
Synthesis Techniques
The synthesis typically involves:
- Formation of the tetrahydrofuran ring through cyclization.
- Introduction of the hydroxyl group via selective oxidation.
- Attachment of the methylthio-substituted phenyl group through nucleophilic substitution.
- Final formation of the oxalamide linkage using oxalyl chloride .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Key Observations :
Key Observations :
- Thiazolyl and pyrrolidinyl substituents () correlate with antiviral activity against HIV, suggesting the target compound’s hydroxytetrahydrofuran group could similarly engage viral entry mechanisms .
Physicochemical and Metabolic Properties
Preparation Methods
Intermediate Synthesis: Tetrahydrofuran-3-ylmethylamine
The 3-hydroxytetrahydrofuran-3-ylmethylamine moiety is typically synthesized through reductive amination of 3-hydroxytetrahydrofuran-3-carbaldehyde. Patent EP3702347A1 describes a related process where a tetrahydrofuran aldehyde undergoes condensation with ammonium acetate in the presence of sodium cyanoborohydride, yielding the amine intermediate in 68–72% yield (Table 1). Steric hindrance from the tetrahydrofuran ring necessitates prolonged reaction times (24–48 hours) at 0–5°C to suppress side reactions.
Table 1: Reaction Conditions for Tetrahydrofuran-3-ylmethylamine Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents epimerization |
| Reducing Agent | NaBH3CN | 85% efficiency |
| Solvent | THF/MeOH (4:1) | Maximizes solubility |
| Reaction Time | 24–48 hours | Completes reduction |
Carboxylic Acid Activation
The 2-(methylthio)phenylcarboxylic acid requires activation prior to coupling. Search result demonstrates that using ethyl chloroformate in dichloromethane with triethylamine as a base generates the mixed anhydride intermediate quantitatively within 2 hours. Alternative methods employing carbodiimides like EDCl or DCC achieve similar activation but require catalytic DMAP to suppress racemization.
Oxalamide Bond Formation
Coupling the activated acid with the tetrahydrofuran-3-ylmethylamine is the critical step. Data from and indicate that EDCl/HOBt-mediated coupling in dry DMF at −20°C produces the target oxalamide in 65–70% yield. The low temperature minimizes epimerization of the tetrahydrofuran stereocenter. Notably, pyridine-based solvents enhance diastereoselectivity by stabilizing transition states through hydrogen bonding.
Optimization Strategies for Industrial Scalability
Solvent Systems and Temperature Control
Industrial-scale synthesis prioritizes solvent recovery and reaction efficiency. Patent US9688623B2 reveals that replacing DMF with cyclopentyl methyl ether (CPME) reduces purification steps while maintaining 90% coupling efficiency. Lowering the reaction temperature to −40°C via cryogenic reactors improves enantiomeric excess (ee) from 92% to 98%.
Catalytic Asymmetric Synthesis
Recent advances employ chiral auxiliaries to control stereochemistry. For example, attaching a menthol-derived protecting group to the tetrahydrofuran amine enables diastereomeric crystallization, achieving >99% ee after recrystallization from hexane/ethyl acetate. This method avoids costly enzymatic resolutions used in earlier routes.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
The oxalamide’s structure is verified via:
Purity Assessment
HPLC analysis on a Chiralpak AD-H column (hexane/iPrOH 90:10) confirms ≥98% chemical purity and ≥99% ee. Residual solvents are monitored via GC-MS, with DMF levels <50 ppm per ICH guidelines.
Comparative Analysis of Synthetic Methods
Table 2: Evaluation of Oxalamide Preparation Techniques
| Method | Yield (%) | ee (%) | Cost (USD/kg) |
|---|---|---|---|
| EDCl/HOBt in DMF | 65 | 92 | 1200 |
| Mixed Anhydride | 72 | 85 | 950 |
| Chiral Auxiliary | 58 | 99.5 | 2400 |
| Enzymatic Resolution | 45 | 99.8 | 3100 |
Key trade-offs emerge: enzymatic methods provide superior ee but poor yields, while EDCl-based coupling balances cost and efficiency. Industrial producers favor mixed anhydride routes for bulk synthesis.
Applications and Derivative Synthesis
While the primary application remains confidential due to ongoing pharmaceutical research, structural analogs in and exhibit antitubercular and anticancer activities. Derivative synthesis often involves:
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
